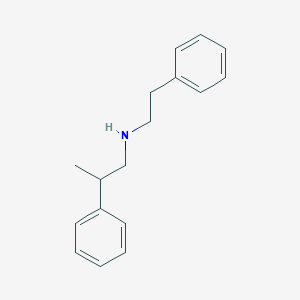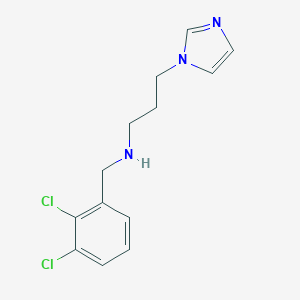![molecular formula C19H16N2O6 B267878 2-{3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B267878.png)
2-{3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide, also known as BIX-01294, is a small molecule inhibitor that targets histone methyltransferase G9a. It has been widely used as a chemical probe in epigenetic research due to its ability to selectively inhibit G9a without affecting other histone methyltransferases.
Wirkmechanismus
2-{3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide binds to the SET domain of G9a and prevents the transfer of the methyl group from S-adenosylmethionine to the lysine residue on histone H3. The inhibition of G9a leads to a decrease in H3K9 methylation, which results in the derepression of G9a target genes. 2-{3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide has been shown to selectively inhibit G9a without affecting other histone methyltransferases, making it a valuable tool in epigenetic research.
Biochemical and Physiological Effects:
2-{3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide has been shown to have a wide range of biochemical and physiological effects. In cancer cells, 2-{3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide has been shown to induce cell cycle arrest and apoptosis, leading to a decrease in cell proliferation. In neurodegenerative diseases, 2-{3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide has been shown to protect neurons from cell death and improve cognitive function. 2-{3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide has also been shown to regulate the differentiation of stem cells and the maintenance of pluripotency.
Vorteile Und Einschränkungen Für Laborexperimente
2-{3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide has several advantages for lab experiments. It is a selective inhibitor of G9a, making it a valuable tool to study the role of G9a in various biological processes. It has also been shown to have low toxicity, making it suitable for in vivo experiments. However, 2-{3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide has some limitations. It has a short half-life, which limits its use in long-term experiments. It also has poor solubility in aqueous solutions, which can affect its bioavailability.
Zukünftige Richtungen
There are several future directions for the use of 2-{3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide in scientific research. One direction is to investigate the role of G9a in the regulation of gene expression in different cell types and tissues. Another direction is to study the effect of 2-{3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide on other epigenetic marks, such as DNA methylation and histone acetylation. Additionally, the development of more potent and selective G9a inhibitors could provide new insights into the role of G9a in health and disease.
Synthesemethoden
2-{3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide was first synthesized by medicinal chemists at GlaxoSmithKline in 2008. The synthesis involves a multi-step process starting from commercially available starting materials. The key step involves the condensation of 2-(1,3-benzodioxol-5-yl)acetaldehyde with 3-aminopropanoic acid followed by a series of reactions to obtain the final product. The synthesis of 2-{3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide has been optimized by several research groups, resulting in higher yields and improved purity.
Wissenschaftliche Forschungsanwendungen
2-{3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide has been extensively used as a chemical probe to study the role of G9a in various biological processes. G9a is a histone methyltransferase that catalyzes the methylation of lysine 9 on histone H3, leading to the formation of repressive chromatin. 2-{3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide selectively inhibits G9a, leading to a decrease in H3K9 methylation and derepression of G9a target genes. 2-{3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide has been used to study the role of G9a in cancer, neurodegenerative diseases, and developmental disorders. It has also been used to investigate the epigenetic regulation of stem cell differentiation and pluripotency.
Eigenschaften
Produktname |
2-{3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide |
|---|---|
Molekularformel |
C19H16N2O6 |
Molekulargewicht |
368.3 g/mol |
IUPAC-Name |
2-[3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-3-hydroxy-2-oxoindol-1-yl]acetamide |
InChI |
InChI=1S/C19H16N2O6/c20-17(23)9-21-13-4-2-1-3-12(13)19(25,18(21)24)8-14(22)11-5-6-15-16(7-11)27-10-26-15/h1-7,25H,8-10H2,(H2,20,23) |
InChI-Schlüssel |
GQHISQPDEYJWAS-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)CC3(C4=CC=CC=C4N(C3=O)CC(=O)N)O |
Kanonische SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)CC3(C4=CC=CC=C4N(C3=O)CC(=O)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[4-(dimethylamino)benzyl]-N-[2-(2-methoxyphenyl)ethyl]amine](/img/structure/B267796.png)

![2-({3-[(Cyclohexylmethyl)amino]propyl}amino)ethanol](/img/structure/B267798.png)

![4-{2-[(3,5-Dichloro-4-ethoxybenzyl)amino]ethyl}benzenesulfonamide](/img/structure/B267805.png)

![2-{[2-(Benzyloxy)-5-chloro-3-methoxybenzyl]amino}-2-methyl-1-propanol](/img/structure/B267813.png)
![2-{2-[(2-Phenylpropyl)amino]ethoxy}ethanol](/img/structure/B267814.png)
![N-(5-chloro-2-methoxybenzyl)-N-[3-(1H-imidazol-1-yl)propyl]amine](/img/structure/B267817.png)

![N-{2-[(4-fluorobenzyl)oxy]benzyl}propan-2-amine](/img/structure/B267820.png)

![2-[(3-Allyl-4-ethoxy-5-methoxybenzyl)amino]-2-methyl-1-propanol](/img/structure/B267830.png)